Blasticidin S

Description

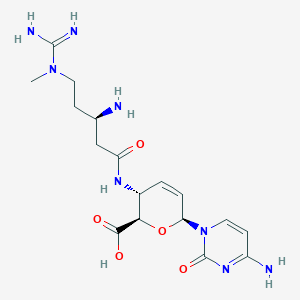

Structure

3D Structure

Properties

IUPAC Name |

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862825 | |

| Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Blasticidin-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

2079-00-7 | |

| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the origin of Blasticidin S antibiotic

An In-depth Technical Guide to the Origin of Blasticidin S

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the origins of the nucleoside antibiotic this compound, from its initial discovery to the elucidation of its biosynthetic pathway. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Discovery and Producing Organism

This compound was discovered in the 1950s by Japanese researchers S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2][3][4] Their work was part of a broader screening program aimed at identifying novel antibiotics to combat rice blast disease, which is caused by the fungus Magnaporthe grisea (formerly Piricularia oryzae).[4][5] The antibiotic was isolated from the culture broth of the bacterium Streptomyces griseochromogenes.[6][7][8][9][10][11][12][13][14] Another known producer of this compound is Streptomyces morookaensis.[15]

Mechanism of Action

This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[5][6][9][11][12][16][17][18][19] It specifically targets the ribosome, binding to the P-site of the large ribosomal subunit.[14][16] This binding event strengthens the affinity for tRNA, blocks the hydrolysis of peptidyl-tRNA, and ultimately inhibits peptide bond formation, thereby halting protein elongation.[6][8][11][12][16] Due to its potent activity, this compound is widely used as a selection agent in genetic engineering to isolate cells that have been successfully transformed with a resistance gene.[6][7][11]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster within Streptomyces griseochromogenes.[5][10] The biosynthetic pathway brings together three key structural components: a cytosine base, an amino deoxyglucuronic acid moiety, and N-methyl-β-arginine.[10] Isotopic labeling experiments have confirmed that the primary precursors for the biosynthesis of this compound are cytosine, D-glucose, L-arginine, and L-methionine.

The biosynthetic gene cluster, designated as bls, spans approximately 20 kilobase pairs and contains 19 genes.[5][10] The functions of several of these genes have been predicted based on sequence homology and heterologous expression studies.[10] Key enzymatic steps in the pathway have been elucidated, including the initial formation of cytosylglucuronic acid from UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.[5][20] Subsequent steps involve a series of modifications, including dehydration, amination, and the ATP-dependent ligation of β-arginine to the cytosinine intermediate.[20]

Biosynthetic Pathway of this compound```dot

// Nodes UDP_Glucuronic_Acid [label="UDP-Glucuronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosine [label="Cytosine", fillcolor="#F1F3F4", fontcolor="#202124"]; CGA [label="Cytosylglucuronic Acid (CGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrated_CGA [label="Dehydrated CGA Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosinine [label="Cytosinine", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arginine [label="β-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; DBS [label="Demethylthis compound (DBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blasticidin_S [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Leucyl_DBS [label="Leucyldemethylthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Leucyl_BS [label="Leucylthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enzymes CGA_Synthase [label="CGA Synthase (BlsF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsE [label="Radical SAM Dehydratase (BlsE)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsH [label="Transaminase (BlsH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsI [label="ATP-Grasp Ligase (BlsI)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyltransferase [label="Methyltransferase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptidase [label="Peptidase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {UDP_Glucuronic_Acid, Cytosine} -> CGA_Synthase [arrowhead=none]; CGA_Synthase -> CGA; CGA -> BlsE; BlsE -> Dehydrated_CGA; Dehydrated_CGA -> BlsH; BlsH -> Cytosinine; {Cytosinine, Beta_Arginine} -> BlsI [arrowhead=none]; BlsI -> DBS; DBS -> Methyltransferase; Methyltransferase -> Blasticidin_S; DBS -> Leucyl_DBS [label="Leucine addition\n(Self-resistance)"]; Leucyl_DBS -> Methyltransferase; Methyltransferase -> Leucyl_BS; Leucyl_BS -> Peptidase; Peptidase -> Blasticidin_S [label="Export and\nhydrolysis"]; }

Caption: Mechanism of resistance to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound as a selection agent.

Table 1: Recommended Working Concentrations for Selection

| Organism | Concentration Range (µg/mL) | Reference |

| E. coli | 50 - 100 | |

| Yeast | 25 - 300 | |

| Mammalian Cells | 2 - 10 |

Note: The optimal concentration can vary depending on the specific strain or cell line, media composition, and growth conditions. It is highly recommended to perform a kill curve to determine the optimal concentration for your specific experimental setup.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₈O₅ · HCl | |

| Molecular Weight | 458.9 g/mol | |

| Solubility | Soluble in water and acetic acid |

Experimental Protocols

Preparation of this compound Stock Solution

-

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions. I[1][18]t is recommended to handle the powder in a chemical fume hood. 2[1][18]. Preparation: Dissolve this compound HCl powder in sterile water to a final concentration of 5-10 mg/mL. F[1][18][19]ilter-sterilize the solution using a 0.22 µm filter.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [1][9][18][19] * Short-term storage: Store at 4°C for up to 1-2 weeks. [1][9][19] * Long-term storage: Store at -20°C for up to 6-8 weeks. 4[1][9][19]. Important Considerations: The pH of the aqueous solution should not exceed 7.0 to prevent inactivation of the antibiotic.

[1][9]#### 6.2. Determination of Optimal this compound Concentration (Kill Curve)

This protocol is essential for determining the minimum concentration of this compound required to kill non-resistant cells.

-

Cell Plating: Plate the non-transfected parental cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth (e.g., 25% confluency). P[1][21][22]repare a sufficient number of wells to test a range of antibiotic concentrations.

-

Cell Adhesion: Incubate the cells overnight to allow them to adhere to the plate. 3[1][23][21]. Addition of this compound: The next day, replace the culture medium with fresh medium containing serial dilutions of this compound. I[1][23][21][22]nclude a no-antibiotic control well.

-

Incubation and Observation: Replenish the selective media every 3-4 days and monitor the cells for viability. 5[1][23][21][22]. Determination of Working Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 10-14 days.

[1][21][22]#### Experimental Workflow for a Kill Curve Assay

Caption: Workflow for determining the optimal this compound concentration.

References

- 1. This compound HCl | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forgotten Natural Products: Semisynthetic Development of this compound As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthetic this compound ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. agscientific.com [agscientific.com]

- 7. agscientific.com [agscientific.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 10. The this compound biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. genespin.com [genespin.com]

- 13. This compound, Hydrochloride, Streptomyces griseochromogenes [sigmaaldrich.com]

- 14. toku-e.com [toku-e.com]

- 15. academic.oup.com [academic.oup.com]

- 16. apexbt.com [apexbt.com]

- 17. scribd.com [scribd.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 20. This compound Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agscientific.com [agscientific.com]

- 22. toku-e.com [toku-e.com]

- 23. abo.com.pl [abo.com.pl]

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Blasticidin S in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Blasticidin S, a potent nucleoside antibiotic, within prokaryotic systems. By delving into its core interactions with the bacterial ribosome, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its inhibitory effects on protein synthesis. The guide summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and provides visual representations of the molecular pathways and experimental workflows.

Core Mechanism of Action: A Unique Strategy of Ribosomal Inhibition

This compound is a powerful inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1][2] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Unlike many antibiotics that target the A-site of the ribosome to block incoming aminoacyl-tRNAs, this compound employs a unique mechanism centered on the P-site of the large ribosomal subunit.[3][4]

The core of its action involves the following key events:

-

Binding to the Ribosomal P-site: this compound binds to the P-site of the 50S ribosomal subunit.[4] Crystal structures of this compound in complex with the 70S ribosome reveal that it forms a Watson-Crick-like interaction with nucleotide G2251 in the P-loop of the 23S rRNA.[5]

-

Induction of tRNA Deformation: Upon binding, this compound induces a significant conformational change in the P-site tRNA.[3][6] It intercalates between nucleotides C74 and A76 of the P-site tRNA's CCA-tail, effectively bending the 3'-terminus of the tRNA towards the A-site.[5][6] This trapping of a deformed tRNA is a hallmark of this compound's mechanism.[3][6]

-

Inhibition of Peptidyl-tRNA Hydrolysis (Translation Termination): The distortion of the P-site tRNA has profound consequences for the termination of protein synthesis. This altered conformation sterically hinders the binding and proper positioning of release factors (RF1 and RF2) at the A-site.[3][5] Specifically, the deformed CCA-end of the P-site tRNA overlaps with the binding site for the catalytic GGQ motif of the release factors.[4] This interference strongly inhibits the hydrolysis of the peptidyl-tRNA, effectively stalling the ribosome at the stop codon and preventing the release of the newly synthesized polypeptide.[3][5] Biochemical experiments have demonstrated that this compound is a more potent inhibitor of translation termination than of peptide bond formation.[3]

-

Partial Inhibition of Peptide Bond Formation: While its primary impact is on termination, this compound also exhibits a lesser inhibitory effect on peptidyl transferase activity.[3][5] The induced deformation of the P-site tRNA can lead to suboptimal positioning of the peptidyl-tRNA and aminoacyl-tRNA substrates, thereby slowing down the rate of peptide bond formation.[3] Kinetic studies have shown that this compound can act as a competitive inhibitor of the puromycin (B1679871) reaction, suggesting it interferes with the binding of the A-site substrate.[7]

This multi-faceted mechanism, particularly the potent inhibition of translation termination, distinguishes this compound from many other ribosome-targeting antibiotics and makes it a subject of ongoing research for the development of novel antibacterial agents.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the interaction of this compound with prokaryotic ribosomes.

| Parameter | Value | Organism/System | Experimental Condition | Reference |

| Inhibition Constants (Ki) | ||||

| Competitive Inhibition (vs. Puromycin) | 2 x 10-7 M | Escherichia coli cell-free system | Without preincubation | [7] |

| Apparent Inhibition of Termination | ~32 nM | In vitro translation system | RF1-mediated peptide release | [3] |

| Effects on Reaction Rates | ||||

| Intersubunit Rotation (Clockwise and Counterclockwise) | Reduced by ~6-fold | Pretranslocation ribosomes | Single-molecule FRET | [3] |

| EF-G-catalyzed mRNA Translocation | Negligible effect | Pretranslocation ribosomes | Stopped-flow kinetics | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay is used to determine the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A reporter mRNA (e.g., firefly luciferase) is translated in a prokaryotic cell-free extract. The amount of functional protein produced is quantified by measuring its enzymatic activity (light emission). A decrease in luciferase activity in the presence of this compound indicates inhibition of translation.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable prokaryotic strain (e.g., E. coli).

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the S30 extract, a buffer system containing amino acids, ATP, GTP, and an energy regenerating system.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. A no-inhibitor control (e.g., DMSO) should be included.

-

Initiation of Translation: Add the luciferase reporter mRNA to initiate the translation reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Quantification of Luciferase Activity: Stop the reaction and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Plot the relative luciferase activity against the concentration of this compound to determine the IC50 value.

Filter Binding Assay for Ribosome-tRNA Interaction

This assay is employed to assess the effect of this compound on the binding of tRNA to the ribosome.

Principle: This technique relies on the ability of nitrocellulose membranes to bind proteins and protein-nucleic acid complexes, while unbound nucleic acids pass through. By using a radiolabeled tRNA, the amount of tRNA bound to the ribosome can be quantified.

Methodology:

-

Preparation of Ribosomes and tRNA: Purify 70S ribosomes from a prokaryotic source. Prepare radiolabeled fMet-tRNAfMet (e.g., with 35S-methionine).

-

Binding Reaction:

-

In a reaction buffer, pre-incubate 70S ribosomes with a specific mRNA containing an AUG start codon.

-

Add varying concentrations of this compound and incubate.

-

Add the radiolabeled fMet-tRNAfMet to the mixture and incubate to allow binding to the P-site.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.

-

Wash the membrane with cold buffer to remove unbound tRNA.

-

-

Quantification:

-

Dry the membrane and quantify the retained radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the amount of bound tRNA in the presence and absence of this compound to determine its effect on tRNA binding affinity.[3]

Peptidyl-tRNA Hydrolysis (Termination) Assay

This assay specifically measures the inhibitory effect of this compound on the release factor-mediated termination of protein synthesis.

Principle: A ribosomal complex stalled at a stop codon with a radiolabeled peptidyl-tRNA in the P-site is prepared. The addition of release factors (RF1 or RF2) triggers the hydrolysis and release of the nascent peptide. The amount of released peptide is quantified to determine the rate of termination, and the effect of this compound on this rate is measured.

Methodology:

-

Preparation of Termination Complex:

-

Assemble a 70S initiation complex with a short mRNA containing a start codon followed by a stop codon (e.g., UAA) and radiolabeled fMet-tRNAfMet.

-

-

Inhibition and Release Reaction:

-

Incubate the termination complexes with varying concentrations of this compound.

-

Initiate the release reaction by adding purified release factor (e.g., RF1).

-

-

Separation of Released Peptide:

-

After a specific time, terminate the reaction (e.g., by adding acid).

-

Separate the released radiolabeled peptide from the tRNA-bound peptide by solvent extraction or chromatography.

-

-

Quantification:

-

Quantify the radioactivity in the fraction containing the released peptide.

-

-

Data Analysis: Compare the amount of peptide released in the presence of this compound to the control to determine the extent of inhibition of translation termination.[3]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.

Caption: Mechanism of action of this compound in prokaryotes.

Caption: Workflow for a filter binding assay.

Caption: Workflow for an in vitro translation inhibition assay.

References

- 1. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cross-resistance of mouse this compound-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. umassmed.edu [umassmed.edu]

- 8. researchgate.net [researchgate.net]

Unraveling the Mechanism of Blasticidin S: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful tool in molecular biology and a subject of interest in drug development due to its effective inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of this compound. Through a synthesis of crystallographic, biochemical, and single-molecule studies, we detail its unique mode of action, focusing on its interaction with the ribosome, the consequential conformational changes in tRNA, and the ultimate impact on the key stages of translation. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding and further research into this potent inhibitor.

The Core Mechanism: A Unique Mode of Ribosomal Inhibition

This compound employs a distinctive mechanism to halt protein synthesis, setting it apart from many other ribosome-targeting antibiotics. Instead of competing with aminoacyl-tRNA at the A-site of the ribosome, this compound targets the P-site of the large ribosomal subunit.[1][2] Structural studies have revealed that it binds within the peptidyl transferase center (PTC), a critical region for peptide bond formation.[3][4]

The binding of this compound at the P-site induces a significant conformational change in the CCA-end of the P-site tRNA.[1][2] This distortion is the cornerstone of its inhibitory activity. The 3'-terminus of the P-site tRNA is bent towards the A-site, creating a deformed state that is stabilized by the presence of the antibiotic.[1][2] This trapping of a deformed tRNA on the ribosome has two major consequences:

-

Inhibition of Peptide Bond Formation: The altered conformation of the P-site tRNA sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby impeding the formation of a new peptide bond.[1][2]

-

Potent Blockade of Translation Termination: this compound is a particularly effective inhibitor of translation termination.[1][2] The distorted P-site tRNA physically obstructs the binding and function of release factors (RFs) at the A-site. This interference with the release factor's access to the PTC prevents the hydrolysis of the peptidyl-tRNA, leading to a stalled ribosome at the stop codon.[1][2][3]

Biochemical experiments have demonstrated that this compound inhibits peptidyl-tRNA hydrolysis by release factors more efficiently than it inhibits peptide bond formation, highlighting its primary role as a potent inhibitor of translation termination.[1][2]

Signaling Pathway of this compound Action

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the ribosomes (prokaryotic vs. eukaryotic) and the composition of the in vitro system.

| Parameter | Value | Organism/System | Experimental Context | Reference |

| Ki (Inhibition Constant) | 2 x 10-7 M | E. coli cell-free system | Competitive inhibition of the reaction between Ac[3H]Phe-tRNA and puromycin (B1679871) (peptidyl transferase activity) without preincubation. | [5] |

| Apparent Ki | ~32 nM | E. coli ribosomes | Inhibition of RF1-mediated peptide release. The actual Ki may be lower. | [1] |

| Apparent Ki | 182 ± 39 nM | E. coli ribosomes | Inhibition of the puromycin reaction (peptidyl transfer). | [2] |

| IC50 (Half maximal inhibitory concentration) | ~20 mM | E. coli 70S ribosomes | Interference with [35S]-fMet-tRNAfMet binding to the P-site. This concentration is significantly higher than that required for inhibiting cell growth. | [6] |

Key Experimental Protocols

The elucidation of the this compound mechanism has been made possible through a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

In Vitro Peptidyl-tRNA Hydrolysis Assay

This assay is crucial for demonstrating the potent inhibitory effect of this compound on translation termination.

Objective: To measure the inhibition of release factor-mediated hydrolysis of peptidyl-tRNA by this compound.

Materials:

-

70S ribosomes (from E. coli or other sources)

-

mRNA with a start codon followed by a coding sequence and a stop codon (e.g., UAA)

-

[35S]-fMet-tRNAfMet

-

Release Factor 1 (RF1)

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl pH 7.5, NH4Cl, Mg(OAc)2, DTT)

-

Quenching solution (e.g., formic acid)

-

Scintillation cocktail and counter

Procedure:

-

Formation of the Initiation Complex:

-

Incubate 70S ribosomes with the specific mRNA and [35S]-fMet-tRNAfMet in the reaction buffer to form the 70S initiation complex with the [35S]-fMet-tRNAfMet in the P-site.

-

-

Inhibition with this compound:

-

Aliquot the initiation complex into tubes containing different concentrations of this compound. Include a no-inhibitor control.

-

Incubate for a defined period to allow this compound to bind.

-

-

Initiation of Hydrolysis:

-

Initiate the hydrolysis reaction by adding RF1 to each tube.

-

-

Quenching the Reaction:

-

After a specific time, quench the reaction by adding a strong acid (e.g., formic acid).

-

-

Extraction and Quantification:

-

Extract the released [35S]-fMethionine from the unhydrolyzed [35S]-fMet-tRNAfMet using an organic solvent (e.g., ethyl acetate).

-

Measure the radioactivity of the extracted [35S]-fMethionine in the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 or Ki value.

-

Ribosome Filter-Binding Assay

This assay is used to assess the effect of this compound on the binding of tRNA to the ribosome.

Objective: To determine if this compound competes with tRNA for binding to the P-site of the ribosome.

Materials:

-

70S ribosomes

-

mRNA

-

Radioactively labeled tRNA (e.g., [35S]-fMet-tRNAfMet)

-

This compound solutions of varying concentrations

-

Binding buffer (e.g., Tris-HCl pH 7.5, NH4Cl, Mg(OAc)2)

-

Nitrocellulose filters

-

Filter apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a series of tubes, pre-incubate 70S ribosomes with mRNA and varying concentrations of this compound in the binding buffer. Include a control without this compound.

-

-

tRNA Binding:

-

Add radioactively labeled tRNA to each tube to initiate the binding reaction.

-

Incubate the mixture to allow the tRNA to bind to the ribosomes.

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.

-

-

Washing:

-

Wash the filters with cold binding buffer to remove any non-specifically bound tRNA.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of bound tRNA at each this compound concentration and compare it to the control to assess the effect of the antibiotic on tRNA binding.

-

Single-Molecule FRET (smFRET) Analysis of Ribosome Dynamics

smFRET is a powerful technique to observe the conformational dynamics of single ribosomes in real-time and how these are affected by this compound.[1]

Objective: To monitor the effect of this compound on the conformational changes of the ribosome, such as intersubunit rotation.

Materials:

-

Fluorescently labeled ribosomes (e.g., with Cy3 and Cy5 fluorophores on the small and large subunits, respectively)

-

mRNA and tRNA

-

This compound solution

-

Total internal reflection fluorescence (TIRF) microscope

-

Immobilization system for ribosomes (e.g., biotin-streptavidin interaction on a quartz slide)

Procedure:

-

Ribosome Preparation and Labeling:

-

Prepare ribosomes with fluorescent labels at specific sites that will report on the conformational change of interest (e.g., proteins S6 and L9 for intersubunit rotation).[1]

-

-

Immobilization:

-

Immobilize the labeled ribosomes on a passivated surface of a microfluidic chamber for TIRF microscopy.

-

-

Formation of Ribosomal Complexes:

-

Introduce mRNA and tRNA into the chamber to form functional ribosomal complexes.

-

-

smFRET Data Acquisition:

-

Record the fluorescence signals from individual ribosomes using the TIRF microscope. The FRET efficiency between the donor and acceptor fluorophores will change as the ribosome undergoes conformational changes.

-

-

Introduction of this compound:

-

Introduce a solution of this compound into the chamber while continuing to record smFRET data.

-

-

Data Analysis:

-

Analyze the F-T traces to identify changes in the frequency and duration of different conformational states of the ribosome before and after the addition of this compound. This will reveal how the antibiotic affects the dynamic behavior of the ribosome.

-

Experimental Workflows

The investigation of this compound's mechanism of action typically follows a structured workflow, integrating biochemical and biophysical techniques.

Conclusion

This compound stands out as a protein synthesis inhibitor with a unique and potent mechanism of action. By binding to the P-site of the large ribosomal subunit, it induces a conformational distortion in the P-site tRNA, which in turn inhibits both peptide bond formation and, more significantly, translation termination. This detailed understanding of its molecular interactions, supported by robust quantitative data and sophisticated experimental methodologies, not only solidifies its importance as a tool for fundamental research in protein synthesis but also provides a rational basis for the development of novel therapeutic agents targeting the ribosome. The experimental protocols and workflows outlined in this guide are intended to empower researchers to further investigate the intricacies of this compound and other ribosome-targeting compounds.

References

- 1. umassmed.edu [umassmed.edu]

- 2. pnas.org [pnas.org]

- 3. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Blasticidin S Resistance: A Technical Guide to bsr and BSD Genes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the two primary blasticidin S resistance genes, bsr and BSD. This document outlines their mechanisms of action, provides a quantitative comparison of their performance as selectable markers, and offers detailed experimental protocols for their use in generating stable cell lines.

Introduction to this compound and Resistance Mechanisms

This compound is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves binding to the peptidyl transferase center of the large ribosomal subunit, which inhibits peptide bond formation and the termination of translation.[1][3] This rapid and potent activity makes it an effective selection agent in cell culture.

Resistance to this compound is primarily conferred by two genes that encode for this compound deaminases: bsr and BSD.[1][4] These enzymes catalyze the deamination of the cytosine moiety of this compound, converting it into the non-toxic deaminohydroxythis compound.[1] This inactivated form no longer interferes with ribosomal function, allowing cells expressing the resistance gene to survive and proliferate in the presence of the antibiotic.

The Resistance Genes: bsr and BSD at a Glance

The two most commonly used this compound resistance genes, bsr and BSD, originate from different microorganisms and exhibit key differences that can influence their selection and application in research.

| Feature | bsr Gene | BSD Gene |

| Origin | Bacillus cereus[5] | Aspergillus terreus[4] |

| Gene Size (approx.) | 420 bp[5] | 393 bp[5] |

| Encoded Protein | This compound Deaminase (BSR) | This compound Deaminase (BSD) |

| Protein Size (approx.) | 15 kDa[5] | ~14 kDa |

Quantitative Comparison of bsr and BSD Performance

The choice between bsr and BSD as a selectable marker can significantly impact the efficiency of stable cell line generation and the expression levels of a co-expressed gene of interest. While the performance can be cell-type dependent, some key quantitative comparisons have been reported.

| Parameter | bsr | BSD | Notes |

| Transfection Frequency | Baseline | Up to 80-fold higher | This significant difference was observed in FM3A cells, highlighting the potential for higher efficiency with BSD in certain cell lines.[6] |

| Recombinant Protein Expression | Higher than BSD in some contexts | Lower than other markers | In HEK293 and COS7 cells, BsdR (along with NeoR) resulted in lower recombinant protein expression and greater cell-to-cell variability compared to markers like BleoR, PuroR, and HygR.[3] |

| Selection Stringency | High | High | Both genes, when expressed, confer strong resistance to this compound, allowing for stringent selection. |

Enzymatic Inactivation of this compound

Both BSR and BSD proteins are zinc-dependent enzymes that belong to the cytidine (B196190) deaminase family.[7] They catalyze the hydrolytic deamination of this compound.

Figure 1: Enzymatic deamination of this compound by BSR or BSD.

Experimental Protocols

Determining the Optimal this compound Concentration (Kill Curve)

Prior to initiating a stable cell line generation experiment, it is crucial to determine the minimum concentration of this compound required to kill non-transfected cells. This is achieved by performing a kill curve.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mg/mL)

-

24-well or 96-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding:

-

On Day 0, seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment (e.g., 20-30% confluency).

-

-

Preparation of this compound Dilutions:

-

On Day 1, prepare a series of this compound dilutions in complete culture medium. A typical concentration range to test for mammalian cells is 1-20 µg/mL.[8] Include a "no antibiotic" control.

-

-

Treatment:

-

Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C with 5% CO₂.

-

Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Replace the selective medium every 2-3 days.

-

-

Determination of Optimal Concentration:

-

After 7-14 days, identify the lowest concentration of this compound that results in complete cell death. This concentration will be used for the selection of stably transfected cells.

-

Generation of Stable Cell Lines

This protocol outlines the general steps for creating a stable cell line using a plasmid containing either the bsr or BSD gene.

Figure 2: Workflow for generating a stable cell line using this compound selection.

Methodology:

-

Transfection:

-

Transfect the target cells with a plasmid vector containing the gene of interest and either the bsr or BSD resistance gene. Use a transfection method optimized for your cell line.

-

-

Recovery:

-

Following transfection, allow the cells to recover and begin expressing the resistance gene for 24-48 hours in non-selective medium.

-

-

Selection:

-

After the recovery period, passage the cells into fresh medium containing the pre-determined optimal concentration of this compound.

-

Continue to culture the cells in the selective medium, replacing it every 2-3 days.

-

-

Isolation of Resistant Colonies:

-

Monitor the cells for the formation of distinct colonies of resistant cells, which typically occurs within 7-14 days. Non-transfected cells will be eliminated.

-

-

Expansion of Clones:

-

Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.

-

Expand each clonal population in selective medium to generate stable cell lines.

-

-

Validation:

-

Validate the stable cell lines for the integration and expression of the gene of interest. It is advisable to maintain a low level of this compound in the culture medium to ensure the stability of the integrated gene.

-

Logical Comparison of bsr and BSD

The decision to use bsr or BSD should be based on the specific experimental goals and the cell line being used.

Figure 3: Decision logic for selecting between bsr and BSD.

Conclusion

Both bsr and BSD are highly effective selectable markers for establishing stable cell lines using this compound. The choice between them may be influenced by the specific cell type and the desired outcome of the experiment. The BSD gene has been shown to yield a significantly higher frequency of transfectants in certain cell lines, which could be advantageous when working with difficult-to-transfect cells.[6] However, for applications requiring the highest levels of recombinant protein expression, other selectable markers might be more suitable, as BsdR has been associated with lower expression levels in some systems.[3] Ultimately, empirical validation in the specific cell line and experimental context is recommended to determine the optimal this compound resistance gene for your research needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 101.200.202.226 [101.200.202.226]

- 3. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound deaminase gene from Aspergillus terreus (BSD): a new drug resistance gene for transfection of mammalian cells [pubmed.ncbi.nlm.nih.gov]

- 7. Over expression of the selectable marker this compound deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abo.com.pl [abo.com.pl]

Blasticidin S: A Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S is a potent nucleoside antibiotic isolated from the fermentation broth of Streptomyces griseochromogenes.[1] It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] This property has led to its widespread use in molecular biology research as a selective agent for cells that have been genetically engineered to express a blasticidin resistance gene, such as bsr or BSD.[2][4] This guide provides an in-depth overview of the structure, chemical properties, mechanism of action, and common experimental protocols for this compound.

Chemical Structure and Properties

This compound is an aminoacyl nucleoside antibiotic.[2] Its chemical structure consists of three main components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl β-arginine.[4][5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3S,6R)-3-{[(3S)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanamido}-6-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid[4] |

| CAS Number | 2079-00-7 (this compound)[4], 3513-03-9 (Hydrochloride salt)[4] |

| Molecular Formula | C₁₇H₂₆N₈O₅[4] |

| Molecular Weight | 422.44 g/mol (Free base)[4], 458.9 g/mol (Hydrochloride salt)[6][7] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Appearance | Colorless solid / crystals | [8] |

| Solubility | Soluble in water and acetic acid.[9][10] Insoluble in DMSO and ethanol.[6][11] | [6][9][10][11] |

| Stability | Stable in aqueous solution at pH 5-7.[8] Unstable at pH < 4 and in alkaline solutions.[8] Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[9][10] | [8][9][10] |

| Storage (Powder) | Store at -20°C for up to 3 years. | [11] |

| Storage (Stock Solution) | Store aliquots at -20°C for long-term (6-8 weeks) or 4°C for short-term (1-2 weeks). Avoid repeated freeze-thaw cycles.[9][10][12] | [9][10][12] |

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It targets the large ribosomal subunit and interferes with two crucial steps in translation.[2][11]

-

Inhibition of Peptide Bond Formation : this compound binds to the P-site of the ribosome.[3] This binding stabilizes a deformed conformation of the P-site tRNA, which in turn inhibits the peptidyl-transferase reaction, preventing the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA in the A-site.[3][6]

-

Inhibition of Translation Termination : The antibiotic also blocks the termination step of translation.[4][13] It prevents release factors (e.g., RF1) from catalyzing the hydrolysis of the peptidyl-tRNA, thus stalling the ribosome at the stop codon.[3][13]

Figure 1. Mechanism of this compound-mediated inhibition of protein synthesis.

Mechanism of Resistance

Cellular resistance to this compound is conferred by the expression of specific resistance genes.[1] The most commonly used genes in molecular biology are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[14][15] Both genes encode for a deaminase enzyme.[2]

This enzyme catalyzes the deamination of the cytosine ring in this compound, converting the amino group at position 4 to a hydroxyl group.[4] This modification results in the formation of deaminohydroxy-blasticidin S, a derivative that is non-toxic and unable to bind to the ribosome, thus rendering the cell resistant to the antibiotic's effects.[2][15]

Figure 2. Enzymatic inactivation of this compound by deaminase resistance genes.

Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The pathway begins with the combination of UDP-glucuronic acid and cytosine to form cytosylglucuronic acid (CGA), a reaction catalyzed by CGA synthase.[4] Subsequent steps involve a series of modifications, including dehydration, amination, and the ligation of β-arginine, to form the final active compound.[16]

Figure 3. Simplified biosynthetic pathway of this compound.

Experimental Protocols and Applications

This compound is primarily used as a selection agent for maintaining cell cultures that express a corresponding resistance gene.[2]

Preparation and Storage of Stock Solutions

-

Preparation : Prepare a stock solution of 5-10 mg/mL by dissolving this compound HCl powder in sterile water or 20 mM HEPES buffer.[9][10] Filter-sterilize the solution using a 0.22 µm filter.[10]

-

Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage (up to 8 weeks).[12] The pH of the solution should be maintained below 7.0 to prevent inactivation.[9][10]

Recommended Working Concentrations

The optimal concentration of this compound varies depending on the cell type and experimental conditions. It is crucial to determine the minimum concentration required to kill non-transfected cells by performing a kill curve (dose-response) experiment.

| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Key Considerations |

| E. coli | 50 - 100 | Use low salt (<5 g/L NaCl) LB medium. High salt concentration inhibits this compound activity.[10][17] |

| Yeast | 25 - 300 | Concentration is highly dependent on the species, strain, and medium used.[10][17] |

| Mammalian Cells | 2 - 10 | Concentration is highly cell-line dependent. A kill curve is strongly recommended.[10][18] |

Protocol: Determining Optimal Concentration via Kill Curve (Mammalian Cells)

This protocol establishes the lowest concentration of this compound that effectively kills the parental (non-resistant) cell line within a reasonable timeframe (typically 10-14 days).[19]

-

Cell Plating : Seed the parental cells in a multi-well plate (e.g., 24-well) at a density that ensures they are approximately 25-30% confluent. Allow cells to attach overnight.[18][19]

-

Adding Antibiotic : The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).[19]

-

Incubation and Monitoring : Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity.

-

Media Change : Replenish the selective medium every 3-4 days to maintain the antibiotic concentration.[18][19]

-

Determine Optimal Concentration : Identify the lowest concentration that results in complete cell death of the non-resistant population within 10-14 days.[18] This concentration should be used for selecting stably transfected cells.

Figure 4. Experimental workflow for a this compound kill curve assay.

asticidin S kill curve assay.References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. pnas.org [pnas.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The this compound biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound hydrochloride, Nucleoside antibiotic (CAS 3513-03-9) | Abcam [abcam.com]

- 8. This compound | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. selleckchem.com [selleckchem.com]

- 12. abo.com.pl [abo.com.pl]

- 13. Mechanism of Inhibition of Translation Termination by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agscientific.com [agscientific.com]

- 15. Streptomyces lividans this compound Deaminase and Its Application in Engineering a this compound-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agscientific.com [agscientific.com]

- 18. toku-e.com [toku-e.com]

- 19. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]

Blasticidin S: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application in Research

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical use, and technical application of Blasticidin S in a laboratory setting.

This compound is a potent nucleoside antibiotic that has become an indispensable tool in molecular biology and biomedical research. Originally identified for its antifungal properties, its powerful inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cells has led to its widespread adoption as a selection agent for genetically modified cells. This guide provides a detailed overview of the discovery of this compound, its mechanism of action, historical applications in research, and comprehensive protocols for its use.

Discovery and Historical Context

This compound was discovered in 1958 by a team of Japanese researchers, including S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1] It was isolated from the fermentation broth of Streptomyces griseochromogenes during a screening program aimed at identifying new antibiotics to combat rice blast disease, which is caused by the fungus Piricularia oryzae.[2] While initially investigated for its agricultural applications, its potent, broad-spectrum biological activity soon garnered interest for its potential in basic research.

Early studies in the 1960s elucidated its mode of action, revealing that it is a powerful inhibitor of protein synthesis.[3][4] This discovery paved the way for its use as a tool to study the intricacies of the translation process. However, its most significant and enduring application in research emerged with the advent of genetic engineering: its use as a highly effective selective agent for cells that have been successfully transfected or transduced with a vector carrying a this compound resistance gene.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. It is a nucleoside analog, structurally resembling cytidine, which allows it to interfere with the fundamental processes of translation.[5]

The antibiotic specifically binds to the peptidyl transferase center (PTC) within the P-site of the large ribosomal subunit in both prokaryotic and eukaryotic ribosomes.[6][7][8] This binding event has several key consequences:

-

Inhibition of Peptide Bond Formation: this compound sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[9][10][11]

-

Inhibition of Translation Termination: The antibiotic also interferes with the termination step of translation.[5] It traps the release factors on the ribosome, preventing the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[8]

-

Stabilization of tRNA Binding: this compound has been shown to enhance the binding of tRNA to the P-site of the large ribosomal subunit, which can slow down the process of translocation.[7]

The overall effect is a complete shutdown of protein synthesis, leading to rapid cell death in non-resistant cells.[5][9]

Resistance to this compound

The utility of this compound as a selection agent is dependent on the existence of resistance genes that can be introduced into host cells. There are three primary genes that confer resistance to this compound:

-

bsr (this compound resistance): Isolated from Bacillus cereus, this gene encodes a this compound deaminase.[5][6]

-

BSD (this compound deaminase): Isolated from Aspergillus terreus, this gene also encodes a this compound deaminase.[5][6]

-

bls (this compound acetyltransferase): Isolated from Streptoverticillum sp., this gene encodes an acetyltransferase that inactivates this compound.[6][9]

The most commonly used resistance genes in research are bsr and BSD. Both encode deaminase enzymes that catalyze the conversion of this compound to deaminohydroxythis compound, a non-toxic derivative that can no longer bind to the ribosome.[5][6][9]

Quantitative Data: Working Concentrations

The optimal concentration of this compound for selection varies depending on the cell type, growth conditions, and the specific batch of the antibiotic. It is crucial to perform a kill curve for each new cell line to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).

| Organism/Cell Type | Typical Working Concentration (µg/mL) |

| Mammalian Cells | 2 - 10[11][12][13] |

| - HEK293 | 3 - 10[14] |

| - HeLa | 2.5 - 10[14] |

| - CHO | 5 - 10[14] |

| Escherichia coli | 50 - 100 (in low salt LB medium)[11][12][15] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300[11][12] |

| Drosophila S2 Cells | 25[16] |

Experimental Protocols

Determining the Optimal this compound Concentration (Kill Curve)

This protocol is essential for establishing the lowest effective concentration of this compound for selecting stably transfected cells.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound hydrochloride stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)

-

24-well or 96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Cell viability assay reagents (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Procedure:

-

Cell Seeding: Seed the parental cells into the wells of a 24-well plate at a density that will not lead to confluence during the course of the experiment (e.g., 5 x 104 cells/well).[15][17] Incubate overnight to allow for cell attachment.

-

Addition of this compound: The next day, prepare a series of dilutions of this compound in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[12][18] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Medium Replacement: Refresh the selective medium every 3-4 days.[12][19]

-

Determining Cell Viability: After 7-14 days, assess the percentage of surviving cells in each well using a cell viability assay. The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within this timeframe.[18][19]

Generation of a Stable Cell Line using this compound Selection

This protocol outlines the general workflow for creating a stable cell line expressing a gene of interest from a plasmid that also contains a this compound resistance gene.

Materials:

-

Host cell line

-

Expression plasmid containing the gene of interest and a this compound resistance gene (bsr or BSD)

-

Transfection reagent suitable for the host cell line

-

Complete cell culture medium

-

This compound hydrochloride at the predetermined optimal concentration

-

Cloning cylinders or limiting dilution supplies for isolating single colonies

Procedure:

-

Transfection: Transfect the host cells with the expression plasmid using an optimized transfection protocol for the specific cell line and reagent. It is advisable to include a negative control (mock transfection or transfection with a vector lacking the resistance gene).

-

Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Selection: After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of this compound.

-

Monitoring and Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[15] Non-transfected cells will begin to die off.

-

Colony Formation: After 1-2 weeks of selection, resistant cells will begin to form distinct colonies.

-

Clonal Isolation: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish clonal cell lines.

-

Expansion and Validation: Expand the isolated clones and validate the expression of the gene of interest through methods such as Western blotting, qPCR, or functional assays.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

-

Rabbit reticulocyte lysate (RRL)

-

mRNA encoding a reporter protein (e.g., Firefly luciferase)

-

This compound hydrochloride at various concentrations

-

Luciferase assay kit

-

Luminometer or plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the rabbit reticulocyte lysate with the Firefly luciferase mRNA.[20]

-

Addition of this compound: Add this compound to the reaction mixtures at a range of final concentrations. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 30°C for 30 minutes to allow for in vitro translation.[20]

-

Lysis: Stop the reactions by adding a lysis buffer provided with the luciferase assay kit.[20]

-

Luminescence Measurement: Measure the luciferase activity in each sample according to the manufacturer's protocol using a luminometer.[20]

-

Data Analysis: The level of luminescence is directly proportional to the amount of functional luciferase synthesized. Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.

Conclusion

This compound, since its discovery over six decades ago, has transitioned from a potential agricultural fungicide to an essential tool in the molecular biology laboratory. Its well-characterized and potent mechanism of action as a protein synthesis inhibitor makes it an exceptionally reliable and rapid selection agent for the generation of stable cell lines. By understanding its historical context, mechanism of action, and the detailed protocols for its application, researchers can effectively harness the power of this compound to advance their scientific investigations.

References

- 1. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic this compound ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis by this compound. I. Studies with cell-free systems from bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis by this compound. II. Studies on the site of action in E. coli polypeptide synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. toku-e.com [toku-e.com]

- 7. umassmed.edu [umassmed.edu]

- 8. This compound inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. invivogen.com [invivogen.com]

- 11. agscientific.com [agscientific.com]

- 12. ulab360.com [ulab360.com]

- 13. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. agscientific.com [agscientific.com]

- 15. abo.com.pl [abo.com.pl]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. toku-e.com [toku-e.com]

- 20. academic.oup.com [academic.oup.com]

The Elusive Half-Life of Blasticidin S in Cell Culture Media: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and effective concentration of selection antibiotics is paramount for successful cell line development. This in-depth technical guide addresses the frequently asked question of the half-life of Blasticidin S in cell culture media, providing a comprehensive overview of its stability, factors influencing its potency, and a detailed protocol for determining its effective duration in your specific experimental setup.

This guide will summarize the known stability data for this compound, outline the key factors that impact its potency, and provide a detailed experimental protocol for researchers to determine its functional half-life in their specific cell culture system.

Understanding this compound Stability: A Data-Driven Approach

Quantitative data regarding the stability of this compound is primarily available for storage conditions rather than for its use in incubators. The following table summarizes the stability of this compound under various conditions as reported by major suppliers.

| Storage Condition | Form | Duration of Stability | Citations |

| -20°C to -5°C | Stock Solution | Up to 9 months | |

| 4°C | Stock Solution | 1-2 weeks | |

| 4°C | In Culture Medium | Up to 2 weeks | |

| Room Temperature | Stock Solution | 2 weeks | |

| Multiple Freeze-Thaw Cycles | Stock Solution | Not Recommended | |

| ≤ -15°C | Aqueous Stock | 6 to 8 weeks | |

| 4°C | Aqueous Stock | 1 to 2 weeks |

Key Factors Influencing this compound Potency in Cell Culture

Several factors can significantly impact the stability and efficacy of this compound in your experiments:

-

Temperature: this compound is known to be thermolabile. Incubation at 37°C will lead to a more rapid degradation compared to storage at 4°C or -20°C.

-

pH: The pH of the culture medium is critical. This compound is most stable in a pH range of 5-7. It is unstable at a pH below 4 and decomposes under alkaline conditions (pH > 7.0).

-

Salt Concentration: The inhibitory effect of this compound is sensitive to the salt concentration of the medium. For selection in E. coli, low salt LB medium (≤5 g/L NaCl) is required. High salt concentrations can inhibit the activity of this compound.

-

Light Exposure: It is recommended to protect this compound solutions from light.

Experimental Protocol: Determining the Functional Half-Life of this compound

Given the absence of a definitive half-life, it is recommended to empirically determine the functional stability of this compound in your specific cell culture system. This can be achieved by combining a "kill curve" experiment with a time-course analysis.

Part 1: Establishing the Minimum Inhibitory Concentration (Kill Curve)

A kill curve is essential to determine the lowest concentration of this compound that effectively kills your non-resistant parental cell line within a reasonable timeframe (typically 10-14 days).

Materials:

-

Parental (non-resistant) cell line

-

Complete cell culture medium

-

This compound hydrochloride stock solution (e.g., 10 mg/mL)

-

24-well or 96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Trypan blue solution

Procedure:

-

Cell Seeding: Plate your parental cells at a low density (e.g., 20-30% confluency) in multiple wells of a culture plate. Allow the cells to adhere and resume proliferation overnight.

-

Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

-

Incubation and Observation: Incubate the plates under standard conditions (37°C, 5% CO₂).

-

Media Replenishment: Refresh the selective media every 3-4 days.

-

Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity.

-

Determining MIC: After 10-14 days, determine the minimum concentration of this compound that results in 100% cell death. This is your Minimum Inhibitory Concentration (MIC) for subsequent experiments.

Part 2: Time-Course Analysis of this compound Activity

This part of the protocol assesses how the potency of this compound-containing medium changes over time.

Procedure:

-

Prepare "Aged" Media: Prepare a flask of your complete cell culture medium containing the predetermined MIC of this compound. Incubate this medium under standard cell culture conditions (37°C, 5% CO₂).

-

Set Up Time Points: At various time points (e.g., Day 0, Day 2, Day 4, Day 6, Day 8), collect an aliquot of the "aged" medium.

-

Test Medium Potency:

-

Seed fresh parental cells in a new multi-well plate as described in the kill curve protocol.

-

After overnight incubation, replace the medium with the "aged" media collected at the different time points.

-

Include a positive control (freshly prepared this compound medium at MIC) and a negative control (no this compound).

-

-

Assess Cell Viability: After a set period (e.g., 5-7 days), assess cell viability in each well using a method such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit.

-

Data Analysis: Plot cell viability against the "age" of the medium. The time point at which the "aged" medium no longer effectively kills the cells provides an estimate of the functional half-life of this compound under your specific culture conditions.

Visualizing Experimental Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps.

Conclusion

While a definitive half-life for this compound in cell culture media remains elusive, a thorough understanding of its stability profile and the factors influencing its activity can empower researchers to optimize their selection protocols. By empirically determining the functional half-life within their specific experimental context, scientists can ensure robust and reproducible selection of stably transfected cell lines, ultimately contributing to the success of their research and development endeavors.

Blasticidin S Cytotoxicity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction